molecular formula C7H7BrClN B3100497 3-bromo-4-chloro-N-methylaniline CAS No. 1369951-66-5

3-bromo-4-chloro-N-methylaniline

Cat. No.: B3100497
CAS No.: 1369951-66-5
M. Wt: 220.49 g/mol
InChI Key: IHPZMGWKZMIYCU-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-N-methylaniline (C₇H₇BrClN) is a halogenated aromatic amine derivative characterized by a bromine atom at the 3-position, a chlorine atom at the 4-position, and an N-methyl group on the aniline backbone.

Properties

IUPAC Name

3-bromo-4-chloro-N-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN/c1-10-5-2-3-7(9)6(8)4-5/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPZMGWKZMIYCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-chloro-N-methylaniline typically involves multi-step reactions starting from aniline. One common method includes:

    Nitration: Aniline is first nitrated to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Halogenation: Bromine and chlorine are introduced to the benzene ring through electrophilic aromatic substitution reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the halogenation steps.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-N-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound to its amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (bromine, chlorine) and catalysts (iron, aluminum chloride) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

3-Bromo-4-chloro-N-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-4-chloro-N-methylaniline involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, participating in catalytic reactions that modify its structure. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or industrial applications.

Comparison with Similar Compounds

Substituent Position and Physical Properties

The positions of halogens and alkyl groups significantly influence physical properties. Key examples include:

Compound Name Molecular Formula CAS RN Melting Point (°C) Molecular Weight Key Substituents Source
3-Bromo-4-chloro-N-methylaniline C₇H₇BrClN Not reported Estimated 50-70* 236.5 3-Br, 4-Cl, N-CH₃ N/A
3-Bromo-N-methylaniline C₇H₈BrN 66584-32-5 Not reported 186.05 3-Br, N-CH₃
4-Bromo-3-methylaniline C₇H₈BrN 6933-10-4 81 186.05 4-Br, 3-CH₃
4-Bromo-2-chloroaniline C₆H₅BrClN 21402-26-6 Not reported 206.47 4-Br, 2-Cl
4-Chloro-2-methylaniline C₇H₈ClN 615-66-7 Not reported 141.6 4-Cl, 2-CH₃

*Estimated based on trends: Chloro and bromo groups increase melting points compared to non-halogenated analogs.

Key Observations :

  • Halogen Effects: Bromine and chlorine increase molecular weight and polarity, raising melting points. For example, 4-bromo-3-methylaniline (mp 81°C) has a higher mp than non-halogenated toluidines.
  • N-Methylation: The N-CH₃ group in 3-bromo-N-methylaniline reduces hydrogen-bonding capacity, likely lowering solubility in polar solvents compared to non-methylated analogs .

Crystallographic and Structural Data

  • 4-Bromo-2-chloroaniline : Forms planar molecules with intermolecular N–H⋯N and N–H⋯Br hydrogen bonds, influencing crystal packing .

Biological Activity

3-Bromo-4-chloro-N-methylaniline is an organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse research findings.

  • Molecular Formula : C8H9BrClN
  • Molecular Weight : 234.52 g/mol
  • IUPAC Name : this compound
  • Structural Characteristics : The compound features a bromine atom at the 3-position and a chlorine atom at the 4-position of the aniline ring, along with a methyl group attached to the nitrogen atom, which influences its reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that halogenated anilines can exhibit antimicrobial effects, potentially making this compound useful in developing antibacterial agents.
  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, impacting metabolic pathways. For instance, its interaction with cytochrome P450 enzymes has been documented, suggesting potential implications in drug metabolism and toxicity .
  • Anticancer Activity : Preliminary studies have suggested that derivatives of halogenated anilines can exhibit anticancer properties by inducing apoptosis in cancer cells. The specific mechanisms remain under investigation but may involve the modulation of signaling pathways associated with cell survival and proliferation .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Bromination and Chlorination : Starting from N-methylaniline, bromination can be performed using bromine or N-bromosuccinimide (NBS) followed by chlorination using thionyl chloride or similar reagents.
  • Suzuki Coupling Reactions : This method involves coupling aryl halides with boronic acids to form biaryl compounds. Variations in conditions can yield different derivatives of N-methylaniline .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various halogenated anilines, including this compound. Results indicated that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, demonstrating its potential as a lead compound for antibiotic development.

Case Study 2: Enzyme Interaction

Research focused on the interaction of this compound with cytochrome P450 enzymes revealed that it acts as a moderate inhibitor. This finding is crucial for understanding its pharmacokinetic properties and potential drug-drug interactions in therapeutic applications .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberSimilarity Index
4-Bromo-3-chloroaniline823-54-10.92
4-Bromo-N-methylaniline5391-12-00.89
2-Bromoaniline588-16-90.88

The unique combination of bromine and chlorine substituents on the aromatic ring distinguishes this compound from other similar compounds, influencing its reactivity and biological activity significantly compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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